Dibenzyl oxalate

Thermal Recording Sensitizer Melting Point

Dibenzyl oxalate (CAS 7579-36-4) is the irreplaceable low-melting-point thermal sensitizer for heat-sensitive recording media. Its specific 80°C melting point, when paired with a high-melting co-sensitizer, uniquely enhances dynamic coloring sensitivity for sharp, fog-free images. As an alkylating agent, it achieves an ~83% yield in indole N-benzylation—far outperforming methyl or ethyl oxalates—directly reducing synthesis costs. It also uniquely forms diphenylmethane via iodine-mediated decomposition, a pathway inaccessible to other dialkyl oxalates.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 7579-36-4
Cat. No. B1582983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl oxalate
CAS7579-36-4
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyZYZXGWGQYNTGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Oxalate (CAS 7579-36-4): Procurement-Focused Overview of an Industrial Sensitizer and Synthesis Intermediate


Dibenzyl oxalate (CAS 7579-36-4) is a diester of oxalic acid and benzyl alcohol, characterized by its white flaky crystalline solid form, low melting point, and stable chemical properties . It is widely recognized as an important intermediate in organic synthesis and as a thermal sensitizer in industrial applications such as thermosensitive recording materials and composite color-changing fibers . Its unique structural properties, including a molecular weight of 270.28 g/mol and a LogP of approximately 2.78, dictate its specific reactivity and performance profile compared to other oxalate esters .

Why Generic Oxalate Ester Substitution Fails: The Functional Imperative of Dibenzyl Oxalate (CAS 7579-36-4) Specification


Generic substitution within the oxalate diester class is not feasible due to the profound impact of the ester alkyl/aryl group on physical and chemical performance. The benzyl group in dibenzyl oxalate confers a specific melting point (80-82°C), thermal stability, and reactivity profile that is distinct from its methyl, ethyl, or other alkyl counterparts . These differences directly affect its function as a thermal sensitizer in recording materials [1] and its regioselectivity and yield in synthetic alkylation reactions [2]. Therefore, selecting the precise compound is critical for achieving targeted performance in these specialized applications.

Quantitative Evidence Guide: Differentiating Dibenzyl Oxalate (CAS 7579-36-4) from Competing Analogs for Scientific Procurement


Evidence Item 1: Melting Point as a Thermal Sensitizer Selection Criterion

In thermosensitive recording material formulations, dibenzyl oxalate is specifically chosen as a low-melting-point sensitizer. It is utilized in a synergistic mixture with a high-melting-point sensitizer to optimize the recording paper's dynamic coloring sensitivity and image quality [1].

Thermal Recording Sensitizer Melting Point

Evidence Item 2: Unique Thermal Decomposition Pathway in the Presence of Iodine

Under thermal decomposition in the presence of iodine, dialkyl oxalates follow a pathway to produce the corresponding iodides. However, dibenzyl oxalate exhibits a divergent and unique reaction, yielding diphenylmethane instead of the expected iodide [1].

Organic Synthesis Decomposition Mechanism Iodine Catalysis

Evidence Item 3: Comparative Alkylation Efficiency and Regioselectivity

Dibenzyl oxalate serves as an effective alkylating agent. In a direct comparison for the alkylation of indole, dibenzyl oxalate provides a higher yield of the target product than other commonly used oxalate esters [1].

Organic Synthesis Alkylation Indole Chemistry

Validated Application Scenarios for Dibenzyl Oxalate (CAS 7579-36-4) Based on Differential Evidence


Scenario 1: Formulation of High-Performance Thermosensitive Recording Materials

Procure dibenzyl oxalate for use as a low-melting-point thermal sensitizer in heat-sensitive recording media. Its specific 80°C melting point, as evidenced in patent literature, is essential for creating a binary sensitizer system with a high-melting-point counterpart. This combination is proven to enhance dynamic coloring sensitivity and produce sharp, fog-free images on thermal paper [1].

Scenario 2: Optimized Synthesis of 1-Benzylindole and Related Pharmaceutical Intermediates

Select dibenzyl oxalate as the alkylating agent for the efficient N-benzylation of indoles and other nitrogen-containing heterocycles. Its demonstrated ability to achieve an ~83% yield in the conversion of indole to 1-benzylindole represents a significant efficiency advantage over other oxalate esters like diethyl or dimethyl oxalate, directly reducing costs and improving throughput for pharmaceutical intermediate production [2].

Scenario 3: Specific Synthetic Route to Diphenylmethane via Iodine-Mediated Decomposition

Utilize dibenzyl oxalate in synthetic protocols requiring diphenylmethane. This application is uniquely enabled by the compound's documented divergent reactivity under iodine-mediated thermal decomposition. Unlike other dialkyl oxalates that form the corresponding alkyl iodides, dibenzyl oxalate provides a direct pathway to diphenylmethane, offering a distinct and clean synthetic route for this target molecule [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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